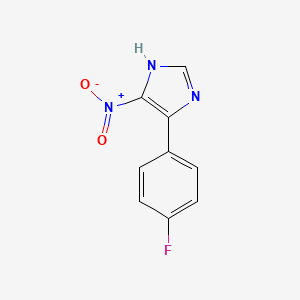

4-(4-fluorophenyl)-5-nitro-1H-imidazole

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C₉H₆FN₃O₂ and a molecular weight of 207.16 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of functional groups within the heterocyclic framework. The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System designation recorded as C1=CC(=CC=C1C2=C(NC=N2)N+[O-])F.

The International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12), while the corresponding International Chemical Identifier Key appears as GIIYFQFCQCAPKL-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical communication across databases and research platforms. The compound's three-dimensional structure reveals specific spatial arrangements that influence its chemical reactivity and potential biological interactions.

Advanced analytical techniques have characterized the compound's collision cross section properties under various ionization conditions. Mass spectrometric analysis demonstrates distinct fragmentation patterns with predicted collision cross section values ranging from 133.9 to 175.9 square angstroms depending on the adduct formation. The molecular ion exhibits a collision cross section of 133.9 square angstroms, while sodium and potassium adducts show values of 146.8 and 138.9 square angstroms respectively.

Historical Development in Heterocyclic Chemistry

The development of nitroimidazole compounds traces its origins to the pioneering work of K. Maeda in Japan, who reported the first nitroimidazole as a natural product from Nocardia mesenterica with antibacterial activity in 1953. This discovery marked the beginning of extensive research into nitroimidazole scaffolds, which later became identified as Azomycin, specifically 2-nitroimidazole, and remained a focal point of chemical investigation for decades. The natural antibiotic served as the foundation for synthesizing numerous analogs and regio-isomers, ultimately leading to several significant therapeutic compounds and clinical candidates.

The historical progression of nitroimidazole chemistry demonstrates the evolution from simple natural product isolation to sophisticated synthetic methodologies. Early attempts at synthesizing 2-nitroimidazole proved challenging, leading researchers to explore alternative positional isomers, particularly 5-nitroimidazole derivatives. This shift in focus fortuitously resulted in the identification of metronidazole and other related compounds that became clinically significant. The development timeline clearly shows how initial difficulties in synthetic chemistry often redirect research efforts toward more accessible yet equally valuable chemical structures.

Throughout the past decade, nitroimidazole scaffolds have continued to provide breakthrough therapeutic compounds, including delamanid and pretomanid for treating multi-drug resistant tuberculosis. This ongoing success demonstrates the enduring value of the nitroimidazole framework in drug discovery and development. The chemical versatility of these compounds stems from their ability to undergo diverse functionalization reactions while maintaining their core heterocyclic integrity. Modern synthetic approaches have significantly expanded the accessibility of various nitroimidazole derivatives, including fluorinated variants like this compound.

Positional Isomerism in Nitroimidazole Derivatives

Positional isomerism in nitroimidazole derivatives represents a crucial aspect of structure-activity relationships within this chemical class. The location of nitro group substitution significantly influences both chemical reactivity and biological activity patterns. Research has identified three primary positional isomers: 2-nitroimidazole, 4-nitroimidazole, and 5-nitroimidazole, each exhibiting distinct chemical and biological properties. From a pharmaceutical perspective, 4-nitroimidazole and 5-nitroimidazole structures demonstrate functional equivalence due to rapid tautomeric interconversion, while 2-nitroimidazole maintains distinct characteristics.

Experimental investigations using vacuum ultra-violet radiation have revealed striking differences in the fragmentation patterns of different nitroimidazole isomers. Mass spectrometry and photoelectron-photoion coincidence spectroscopy demonstrate that radical cations of various nitroimidazole isomers undergo fundamentally different decomposition pathways. These differences arise from the specific electronic and steric effects associated with nitro group positioning relative to the imidazole nitrogen atoms. Density functional theory calculations have provided mechanistic explanations for these observed fragmentation differences, revealing subtle pathways leading to the release of neutral species such as nitric oxide, carbon monoxide, and hydrogen cyanide.

The synthesis of nitroimidazole derivatives typically involves nitration reactions using mixtures of nitric acid and sulfuric acid. The regioselectivity of these nitration reactions depends on various factors including reaction conditions, substrate structure, and the presence of directing groups. For this compound specifically, the fluorophenyl substituent provides both electronic and steric influences that can affect the nitration regioselectivity. The electron-withdrawing nature of the fluorine atom creates distinct electronic environments that influence both synthetic accessibility and subsequent chemical reactivity patterns.

Table 1: Collision Cross Section Data for this compound

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 208.05168 | 138.2 |

| [M+Na]⁺ | 230.03362 | 146.8 |

| [M-H]⁻ | 206.03712 | 140.6 |

| [M+NH₄]⁺ | 225.07822 | 154.6 |

| [M+K]⁺ | 246.00756 | 138.9 |

| [M+H-H₂O]⁺ | 190.04166 | 134.2 |

| [M+HCOO]⁻ | 252.04260 | 161.0 |

| [M+CH₃COO]⁻ | 266.05825 | 175.9 |

| [M+Na-2H]⁻ | 228.01907 | 145.6 |

| [M]⁺ | 207.04385 | 133.9 |

| [M]⁻ | 207.04495 | 133.9 |

Table 2: Molecular Descriptors for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FN₃O₂ |

| Molecular Weight | 207.16 g/mol |

| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C2=C(NC=N2)N+[O-])F |

| International Chemical Identifier | InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12) |

| International Chemical Identifier Key | GIIYFQFCQCAPKL-UHFFFAOYSA-N |

| Compound Identification Number | 135904833 |

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIYFQFCQCAPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Imidazole Core to Obtain 5-Nitroimidazole Derivatives

The key step in preparing 4-(4-fluorophenyl)-5-nitro-1H-imidazole is the nitration of the imidazole ring at the 5-position. The nitration process is typically performed by treating the imidazole compound with a nitrating mixture containing nitric acid, sulfuric acid, and a sulfur trioxide source such as oleum or sulfan B.

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and oleum (or other sulfur trioxide sources) is cooled (often below 20 °C) and stirred to maintain temperature control.

Imidazole-Acid Solution: The imidazole derivative is dissolved in concentrated sulfuric acid to form an acid solution, which helps prevent decomposition during nitration.

Controlled Addition: The imidazole-acid solution is slowly combined with the nitrating mixture under stirring and temperature control (typically between 50–90 °C) to allow nitration at the 5-position.

Reaction Time: The nitration reaction can be completed in minutes at higher temperatures or may require several hours at lower temperatures.

Quenching and Neutralization: After nitration, the reaction mixture is quenched by dilution with ice-cold water, followed by neutralization with alkali agents such as sodium hydroxide or ammonia to precipitate the nitroimidazole product.

Isolation and Purification: The precipitate is filtered, washed with water, and dried under vacuum to yield the nitroimidazole compound.

Yields of 4(5)-nitroimidazole derivatives typically range from 82% to 87% under optimized conditions.

The melting point of the nitroimidazole product is around 302–304 °C, indicating high purity.

Example Data from Patent US3644391A:

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Nitrating mixture | 30% oleum + 90% nitric acid, <20 °C | Stable nitrating mix |

| Imidazole addition | Small portions, temperature maintained ~20 °C | Exothermic reaction |

| Aging | 2 hours at reaction temperature | Complete nitration |

| Quenching | Ice + sodium hydroxide, room temperature | Precipitation of product |

| Filtration and drying | Vacuum drying at 50–80 °C | 82–87% yield |

| Product characteristics | Melting point 302–304 °C | High purity |

This method is adaptable for phenyl-substituted imidazoles, such as 4-(4-fluorophenyl)-1H-imidazole, which can be nitrated directly or after acid dissolution without significant decomposition.

Functionalization via Mannich Reaction for Piperazine Substitution

While nitration installs the nitro group at the 5-position, substitution at the 1-position of the imidazole ring with a 4-fluorophenyl-piperazine moiety is achieved through a Mannich reaction.

The Mannich reaction involves the condensation of the imidazole nitrogen (position 1), formaldehyde, and 4-(4-fluorophenyl)piperazine.

This reaction forms a methylene bridge linking the piperazine substituent to the imidazole ring.

The reaction is typically conducted under mild conditions in an appropriate solvent, with the progress monitored by thin-layer chromatography.

The product is purified by recrystallization or chromatographic techniques.

The Mannich base product shows absence of N-H stretch in FT-IR spectra, confirming substitution at the imidazole nitrogen.

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy confirms the presence of characteristic protons from the piperazine and fluorophenyl groups.

Mass spectrometry further confirms the molecular weight and structure.

Summary of Mannich Reaction Step:

| Component | Role | Notes |

|---|---|---|

| Imidazole derivative | Substrate | Provides nucleophilic N-H |

| Formaldehyde | Methylene donor | Facilitates methylene bridge |

| 4-(4-fluorophenyl)piperazine | Nucleophile | Attaches at imidazole N-1 |

| Solvent | Medium | Usually aqueous or organic |

| Conditions | Mild temperature, stirring | Reaction time varies |

This step is crucial for introducing the pharmacologically active piperazine moiety, enhancing antimicrobial activity.

Comparative Table of Preparation Steps

Research Findings and Notes

The nitration process requires careful temperature control to avoid decomposition and side reactions.

The use of oleum (sulfur trioxide source) ensures an excess of sulfur trioxide in the reaction mixture, which is critical for high nitration efficiency.

Acid dissolution of imidazole prior to nitration prevents degradation of the starting material.

Phenyl-substituted imidazoles, such as 4-(4-fluorophenyl)imidazole, are more stable and can sometimes be nitrated without prior acid dissolution.

The Mannich reaction is a versatile and effective method to introduce piperazine substituents at the imidazole nitrogen, which is important for biological activity.

Analytical techniques such as 1H-NMR, FT-IR, and mass spectrometry are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitro group to an amino group, resulting in 4-(4-fluorophenyl)-5-amino-1H-imidazole.

Substitution: Formation of alkylated derivatives of the imidazole ring.

Scientific Research Applications

Anticancer Applications

The imidazole ring is known for its significant role in the development of anticancer agents. Research indicates that derivatives of imidazole, including 4-(4-fluorophenyl)-5-nitro-1H-imidazole, exhibit potent anticancer activity.

Case Studies:

- Inhibition of Cancer Cell Growth: A study demonstrated that various imidazole derivatives, including compounds similar to this compound, showed effective inhibition of cell proliferation in cancer cell lines at low micromolar concentrations. This suggests a promising potential for developing new anticancer therapies targeting specific pathways involved in tumor growth .

- Mechanism of Action: The compound has been explored for its role in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Research indicates that imidazoles can interfere with signaling pathways essential for angiogenesis, making them valuable in cancer treatment strategies .

| Study | Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|---|

| Gopinath et al. | This compound | Various cancer lines | Low micromolar | Effective against angiogenesis |

| Dao et al. | Imidazole derivatives | HUVECs | Low micromolar | Inhibition of FAK signaling |

Antimicrobial Activity

Imidazoles have been recognized for their antimicrobial properties, making them suitable candidates for developing new antibiotics.

Case Studies:

- Antifungal Activity: Research has shown that this compound exhibits antifungal activity against various strains, including Candida albicans. Its efficacy was assessed using standard antimicrobial assays .

- Mechanism of Action: The compound functions by disrupting the cell membrane integrity of fungi, leading to cell death. This mechanism is crucial for designing effective antifungal therapies .

| Study | Compound | Microorganism Tested | Zone of Inhibition (mm) | Notes |

|---|---|---|---|---|

| Sharma et al. | This compound | C. albicans | Significant inhibition observed | Effective antifungal agent |

Antiviral Properties

The antiviral potential of imidazoles is another area of active research, particularly against viral infections such as dengue and HIV.

Case Studies:

- Dengue Virus Inhibition: A derivative related to this compound was identified as having high inhibitory activity against the dengue virus in vitro, with an EC50 value indicating potent antiviral effects .

- Mechanism of Action: These compounds may inhibit viral replication by targeting specific viral proteins or interfering with host cell processes necessary for viral entry and replication .

| Study | Compound | Virus Tested | EC50 (µM) | Notes |

|---|---|---|---|---|

| Longdom et al. | Related imidazole derivatives | Dengue virus | 0.93 µM | High antiviral potency |

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-5-nitro-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Crystallographic and Physicochemical Properties

- Crystal Packing :

- Fluorophenyl and chlorophenyl analogues (Compounds 4 and 5) exhibit isostructural triclinic crystals (space group P‾1), with nearly identical molecular conformations. The fluorophenyl group in 4-(4-fluorophenyl)-5-nitro-1H-imidazole may adopt a perpendicular orientation relative to the imidazole plane, influencing π-π stacking and solubility .

- Solubility and Stability :

- SB202190’s hydroxyl group improves aqueous solubility compared to SB203580’s methylsulfonyl group, highlighting the role of polar substituents in pharmacokinetics .

Biological Activity

4-(4-Fluorophenyl)-5-nitro-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects, supported by relevant case studies and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 225.19 g/mol

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on various enzymes crucial for microbial survival and proliferation. The presence of the nitro group enhances its reactivity and affinity towards target enzymes.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Trichomonas vaginalis | Competitive Inhibition | 12.5 | |

| Nitric oxide synthase | Non-competitive | 15.0 |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Its structure suggests a potential mechanism of action through the disruption of microbial cell function.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 16 | 20 | |

| Escherichia coli | 32 | 15 |

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of this compound on human cell lines. The findings suggest that while it exhibits cytotoxic effects, it may also possess selectivity towards cancerous cells compared to normal cells.

Case Study: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting moderate cytotoxicity.

Table 3: Cytotoxicity Data

The proposed mechanism of action for this compound involves the formation of reactive intermediates that interact with cellular macromolecules, leading to disruption of essential cellular processes. The fluorine atom in its structure may enhance lipophilicity, facilitating cellular uptake and increasing efficacy.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-fluorophenyl)-5-nitro-1H-imidazole?

- Methodological Answer : The synthesis of fluorophenyl-substituted imidazoles typically involves multi-step condensation reactions. For example:

- Step 1 : Formation of the imidazole core via cyclocondensation of α-ketoesters or aldehydes with ammonium acetate and nitromethane under acidic conditions. Substituents like the 4-fluorophenyl group are introduced via aryl halide intermediates (e.g., Suzuki coupling) .

- Step 2 : Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .

- Alternative : Microwave-assisted synthesis can enhance reaction efficiency and yield for nitroimidazoles by reducing reaction times and improving regioselectivity .

Q. Which spectroscopic techniques are critical for structural confirmation of fluorophenyl-nitroimidazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the imidazole ring (e.g., H-2 proton at δ 7.8–8.2 ppm) and substituents (e.g., fluorine coupling patterns in 4-fluorophenyl groups). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FTIR : Identify nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-F stretching (~1220 cm⁻¹) .

- HPLC-MS : Confirm purity (>98%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can functional group modifications (e.g., nitro reduction) be performed on this compound?

- Methodological Answer :

- Nitro to Amine Reduction : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium dithionite (Na₂S₂O₄) in aqueous THF. Monitor reaction progress via TLC (disappearance of nitro group Rf) .

- Risk Mitigation : Nitro groups are thermally unstable; avoid high temperatures (>100°C) during reactions .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement. For disordered fluorophenyl groups, apply PART and SUMP instructions to model split positions .

- Validation : Check for missed symmetry using PLATON/ADDSYM. Address twinning with TWIN/BASF commands in SHELXL .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve nitro group geometry and fluorine electron density .

Q. What role do hydrogen bonding patterns play in modulating the reactivity of nitro-substituted imidazoles?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). The nitro group often acts as a hydrogen bond acceptor, influencing crystal packing and stability .

- Reactivity Implications : Strong N–H⋯O interactions can stabilize transition states in nucleophilic substitution reactions, enhancing regioselectivity .

Q. What strategies are effective for resolving enantiomers in chiral imidazole derivatives (e.g., sulfoxides)?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak® IA/IB columns with n-hexane/isopropanol mobile phases. Optimize flow rates (1.0 mL/min) for baseline separation .

- Absolute Configuration : Determine via X-ray crystallography by analyzing Flack parameters or anomalous dispersion effects (e.g., Cu Kα radiation) .

Q. How can researchers mitigate instability issues during the synthesis of nitroimidazoles?

- Methodological Answer :

- Thermal Control : Perform nitration at 0–5°C to prevent exothermic decomposition. Use Schlenk lines for moisture-sensitive steps .

- Storage : Store crystalline products under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to UV light .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorophenyl-nitroimidazoles?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., CF₃ at position 2) to enhance electrophilicity. Test against target enzymes (e.g., p38 MAP kinase) using kinase inhibition assays .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate nitro group orientation with binding affinity. Tabulate IC₅₀ values for SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.